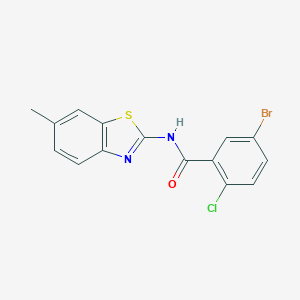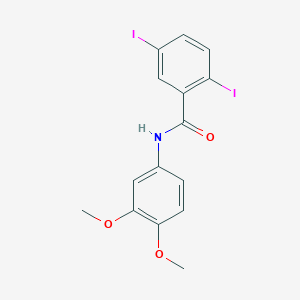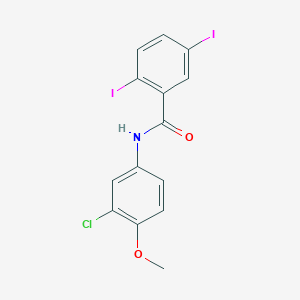![molecular formula C26H20N2O3 B343048 3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B343048.png)
3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a naphthamide core, a benzoxazole ring, and a methoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Naphthamide Formation: The naphthamide core is formed by the reaction of 2-naphthoic acid with appropriate amines in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the benzoxazole ring, leading to the formation of dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-naphthamide.
Scientific Research Applications
3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-benzamide
- **4-methoxy-3-methylbenzaldehyde
- **3-(2-methoxyphenyl)propionic acid
Uniqueness
Compared to similar compounds, 3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide is unique due to its combination of a naphthamide core and a benzoxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H20N2O3 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H20N2O3/c1-16-6-5-9-19(12-16)26-28-22-15-20(10-11-23(22)31-26)27-25(29)21-13-17-7-3-4-8-18(17)14-24(21)30-2/h3-15H,1-2H3,(H,27,29) |
InChI Key |
PMUHFTCPDVPMRF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B342966.png)
![5-bromo-2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B342968.png)

![[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-bromobenzoate](/img/structure/B342972.png)
![2-chloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B342974.png)
![2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide](/img/structure/B342975.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-diiodobenzamide](/img/structure/B342979.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,5-diiodobenzamide](/img/structure/B342980.png)
![N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-diiodobenzamide](/img/structure/B342982.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B342984.png)
![2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B342985.png)



